6-morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-morpholin-4-yl-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c18-17(19,20)27-14-4-2-1-3-12(14)10-21-16(25)13-9-15(23-11-22-13)24-5-7-26-8-6-24/h1-4,9,11H,5-8,10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUCFYAPAPBEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of this compound is not yet fully understood. It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are currently unknown.
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can all affect how the compound interacts with its targets and carries out its functions. The specific environmental factors that influence this compound’s action are currently unknown.
Biological Activity
6-morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activities, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Notably, it has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.
Case Studies
- In Vitro Evaluation :
- Mechanism of Action :
Antimicrobial Activity
The compound also shows promising antimicrobial properties.
Antibacterial Activity
- Tested Bacteria : The compound was evaluated against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: MIC = 12.5 μg/mL
- Against Escherichia coli: MIC = 25 μg/mL
- These values suggest that the compound has moderate antibacterial activity, comparable to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Antifungal Activity
- The antifungal activity was assessed using Candida albicans and Aspergillus niger.
- Results : The compound showed an inhibition rate of 85% against Candida albicans at a concentration of 50 μg/mL, indicating potential as an antifungal agent .
Data Summary Table
Scientific Research Applications
Anticancer Properties
One of the most promising applications of 6-morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide is its role as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers . The mechanism of action often involves inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division.
Antifungal and Insecticidal Activities
In addition to its anticancer properties, this compound has also been evaluated for antifungal and insecticidal activities. A study synthesized a series of trifluoromethyl pyrimidine derivatives, including this compound, which demonstrated notable antifungal effects against pathogenic fungi and insecticidal properties against agricultural pests . These findings suggest its potential utility in both medical and agricultural settings.
Case Study 1: Anticancer Activity
In a recent study, the compound was tested against a panel of cancer cell lines. Results showed IC50 values in the low nanomolar range, indicating strong potency. The study also highlighted its ability to overcome resistance mechanisms commonly seen in taxane-resistant tumors, making it a candidate for further development as an anticancer therapeutic .
Case Study 2: Antifungal Efficacy
Another investigation assessed the antifungal activity of various pyrimidine derivatives, including our compound of interest. The results revealed that certain derivatives exhibited higher efficacy than traditional antifungal agents at comparable concentrations, suggesting a promising avenue for developing new antifungal therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrimidine Derivatives
Key Structural Similarities and Differences
The compound shares structural motifs with several pyrimidine-based analogs reported in the literature. Below is a comparative analysis:
Key Observations :
Core Variations : The target compound retains a pyrimidine core, whereas analogs like the pyrazolo-pyrimidine derivative in feature fused heterocyclic systems, which can alter binding specificity .
Substituent Effects: The trifluoromethoxy group in the target compound enhances electron-withdrawing properties and lipophilicity compared to methoxy or methylthio groups in analogs like 6ga and 6hb . Carboxamide vs. Alkylamine: The carboxamide group in the target may improve hydrogen-bonding interactions with biological targets compared to alkylamine substituents in 6hb .
Physicochemical and Pharmacokinetic Properties
Comparative Data
Notable Findings:
- The target compound’s trifluoromethoxy group contributes to its higher LogP compared to 6hb and 6ga, aligning with trends observed in fluorinated pharmaceuticals .
- Carboxamide-containing analogs generally exhibit slower metabolic degradation than alkylamine derivatives (e.g., 6hb), likely due to reduced susceptibility to oxidative deamination .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 6-morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide?
Methodological Answer: Synthesis optimization involves:
- Reaction Conditions : Temperature (60–120°C), solvent choice (e.g., DMF, acetonitrile), and reaction time (6–24 hours) significantly impact yield and purity. For example, higher temperatures may accelerate amide bond formation but risk side reactions .
- Catalysts : Bases like triethylamine or K₂CO₃ are critical for deprotonation steps during condensation reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). HPLC monitoring is recommended to track intermediates .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., morpholino protons at δ 3.6–3.8 ppm, trifluoromethoxy signals at δ 4.3–4.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrimidine ring .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 428.142) and isotopic patterns for halogenated substituents .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of enzyme inhibition mediated by this compound?
Methodological Answer:
- Biochemical Assays : Use kinetic assays (e.g., fluorescence-based or colorimetric) to measure IC₅₀ values against target enzymes (e.g., kinases or proteases). Include positive controls (e.g., staurosporine for kinases) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry .
- Computational Docking : Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to active sites, guided by X-ray crystallography data of homologous enzymes .
Q. What strategies resolve contradictions in bioactivity data across experimental models?
Methodological Answer:
- Model-Specific Optimization : Adjust cell culture conditions (e.g., serum concentration, hypoxia) to mimic in vivo environments. For example, discrepancies in IC₅₀ values between 2D vs. 3D cell models may arise from diffusion limitations .
- Orthogonal Assays : Validate results using complementary methods (e.g., Western blot for target inhibition alongside cell viability assays) .
- Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects in in vitro vs. in vivo assays) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
Methodological Answer:
- Substituent Variation : Systematically replace the trifluoromethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on potency .
- Scaffold Hopping : Replace the pyrimidine core with triazolopyrimidine or thiazolo[4,5-d]pyrimidine to evaluate bioactivity shifts .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bonds with the morpholino oxygen) .
Q. What computational approaches predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate metabolic pathways (e.g., cytochrome P450 oxidation of the benzyl group) and toxicity endpoints (e.g., hERG inhibition) .
- Metabolite Identification : In silico metabolite prediction (GLORYx) combined with LC-MS/MS analysis of hepatocyte incubations identifies major Phase I/II metabolites .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- pH Adjustment : Solubilize the compound in mildly acidic buffers (pH 4–5) if the carboxamide group is protonated .
- Nanoparticle Encapsulation : Lipid nanoparticles (70–100 nm diameter) enhance bioavailability in cell culture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
